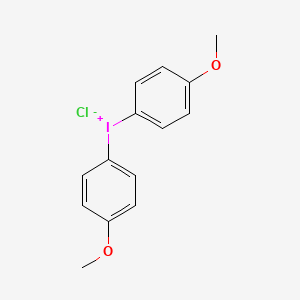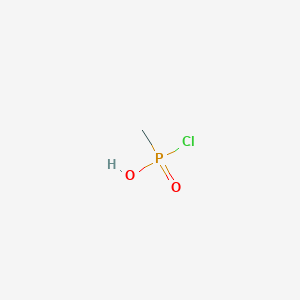
Methylphosphonochloridic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphosphonochloridic acid is an organophosphorus compound with the chemical formula CH₅ClO₂P It is a derivative of methylphosphonic acid, where one of the hydroxyl groups is replaced by a chlorine atom
Preparation Methods
Methylphosphonochloridic acid can be synthesized through several methods. One common synthetic route involves the reaction of methylphosphonic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:
[ \text{CH}_3\text{P(O)(OH)}_2 + \text{SOCl}_2 \rightarrow \text{CH}_3\text{P(O)(OH)Cl} + \text{SO}_2 + \text{HCl} ]
This reaction is typically carried out under reflux conditions, and the product is purified by distillation or recrystallization.
Chemical Reactions Analysis
Methylphosphonochloridic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding phosphonates.
Hydrolysis: In the presence of water, this compound hydrolyzes to form methylphosphonic acid and hydrochloric acid.
Oxidation and Reduction: The compound can undergo oxidation to form higher oxidation state phosphorus compounds or reduction to form lower oxidation state compounds.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing or reducing agents (e.g., hydrogen peroxide, sodium borohydride).
Scientific Research Applications
Methylphosphonochloridic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds, including pesticides and flame retardants.
Biology: The compound is studied for its potential use in enzyme inhibition and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methylphosphonochloridic acid involves its reactivity with nucleophiles. The chlorine atom is highly electrophilic, making it susceptible to attack by nucleophiles, leading to substitution reactions. This reactivity is exploited in various synthetic applications to introduce the phosphonate group into target molecules.
Comparison with Similar Compounds
Methylphosphonochloridic acid can be compared with other organophosphorus compounds such as:
Methylphosphonic acid: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Ethylphosphonochloridic acid: Contains an ethyl group instead of a methyl group, leading to different reactivity and applications.
Phosphonic acid: The parent compound with two hydroxyl groups, used in a wide range of applications but with different reactivity compared to this compound.
The uniqueness of this compound lies in its combination of a phosphonate group with a reactive chlorine atom, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
42408-72-0 |
|---|---|
Molecular Formula |
CH4ClO2P |
Molecular Weight |
114.47 g/mol |
IUPAC Name |
chloro(methyl)phosphinic acid |
InChI |
InChI=1S/CH4ClO2P/c1-5(2,3)4/h1H3,(H,3,4) |
InChI Key |
JVMPUTQDWDLULW-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


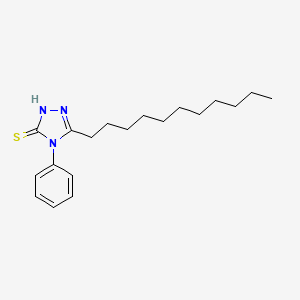
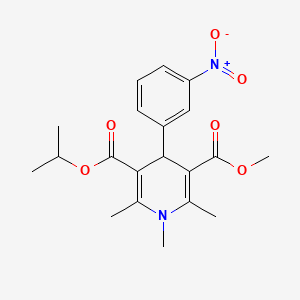
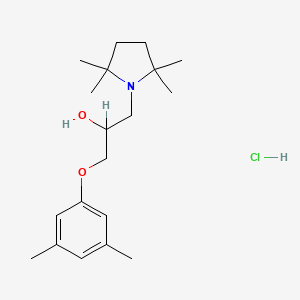
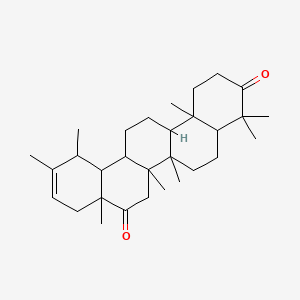
![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
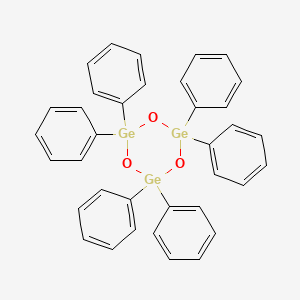
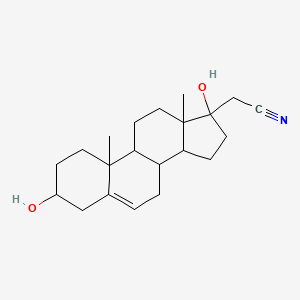
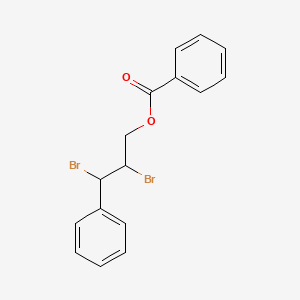
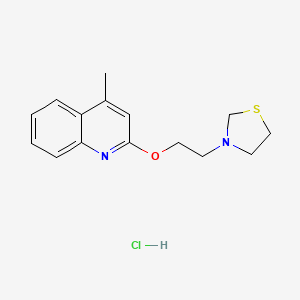
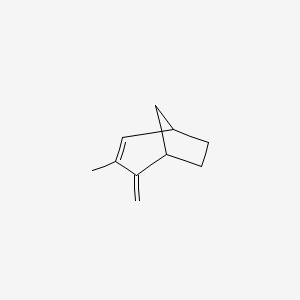

![1-[3,4-Dichlorophenyl]-3-[4-[2-ethyl(2-hydroxy-2-methylpropyl)amino]-6-ethyl-2-pyrimidinyl]guanidine](/img/structure/B14670589.png)
